6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one
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Overview
Description
6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is notable for its biological activity and potential therapeutic applications. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with an imidazole precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It has been investigated for its role as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: The compound shows promise as a therapeutic agent for treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with a different arrangement of the imidazole and pyridine rings.
Pyrazolo[3,4-d]pyrimidine: Features a similar fused ring system but with different heteroatoms
Uniqueness
6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific arrangement of nitrogen atoms within the ring system, which contributes to its distinct reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and chemical transformations .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2,5H,(H,8,9)(H2,7,10,11) |
InChI Key |
LLZXUSJOLRJVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=O)NC1=N)N=CN2 |
Origin of Product |
United States |
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